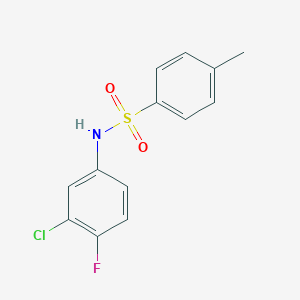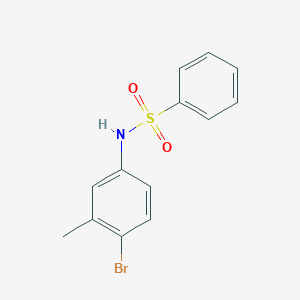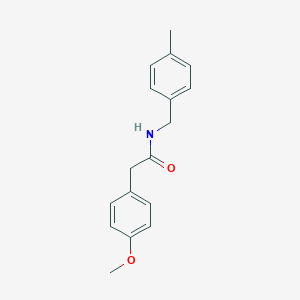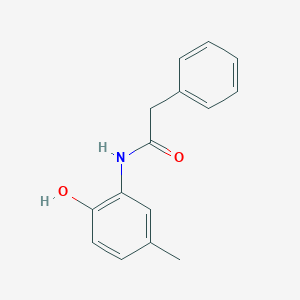
N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide, also known as acetaminophen, is a widely used analgesic and antipyretic drug. It is used to relieve pain and reduce fever in patients of all ages. Acetaminophen is a safe and effective drug when used according to the recommended dosage. It is available over-the-counter and is commonly used to treat headaches, toothaches, menstrual cramps, and other minor pains.
作用機序
Acetaminophen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are produced in response to injury or inflammation. They cause pain, fever, and inflammation by sensitizing nerve endings and increasing blood flow to the affected area. By inhibiting COX, N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden reduces the production of prostaglandins, which in turn reduces pain and fever.
Biochemical and Physiological Effects
Acetaminophen has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized by the liver, and the metabolites are excreted in the urine. Acetaminophen has a half-life of approximately 2 to 3 hours in adults, and it is eliminated from the body within 24 hours.
実験室実験の利点と制限
Acetaminophen is a widely used drug in laboratory experiments due to its well-understood mechanism of action and low toxicity. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden has limitations in certain types of experiments, such as those involving inflammation or immune responses. In these cases, other drugs may be more appropriate.
将来の方向性
There are a number of future directions for research on N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden. One area of interest is the development of new formulations of the drug that are more effective or have fewer side effects. Another area of interest is the study of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden in combination with other drugs, such as opioids, to improve pain management. Additionally, the long-term effects of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden use on liver function and other organs are still not fully understood, and further research is needed in this area.
合成法
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction produces N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden and acetic acid as byproducts. The process is simple and efficient, and the yield of N-(2-hydroxy-5-methylphenyl)-2-phenylacetamiden is high.
科学的研究の応用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is one of the most commonly used drugs in the world, and its mechanism of action is well understood. Acetaminophen works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It is also believed to work on the central nervous system to reduce pain perception.
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
N-(2-hydroxy-5-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-11-7-8-14(17)13(9-11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
InChIキー |
IHFJPJBAKJKSBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)

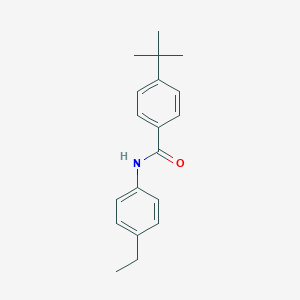
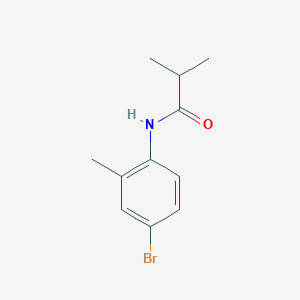
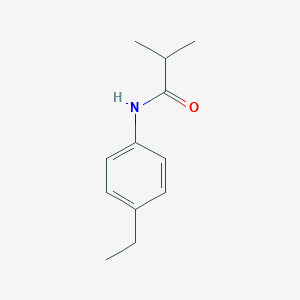
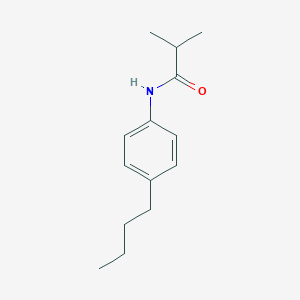
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
